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Photo-lysine-d2-1

Protein-protein interaction mapping Photo-crosslinking efficiency Comparative photo-amino acid performance

Photo-lysine-d2-1 is the deuterated δ-photolysine probe of choice for quantitative interactomics. Its +2 Da mass shift uniquely enables SILAC-based internal normalization, while 40.39% metabolic incorporation and δ-position diazirine placement deliver superior crosslinking efficiency—capturing more interactors than photo-leucine, photo-methionine, or γ-photolysine. Validated for LLPS condensates, membrane clusters, and structurally informative distance restraints. Ideal for procurement by labs requiring MS-ready, lysine-selective, and quantitatively rigorous protein-protein interaction analysis.

Molecular Formula C6H12N4O2
Molecular Weight 174.20 g/mol
Cat. No. B12371421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhoto-lysine-d2-1
Molecular FormulaC6H12N4O2
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESC(CC1(N=N1)CN)C(C(=O)O)N
InChIInChI=1S/C6H12N4O2/c7-3-6(9-10-6)2-1-4(8)5(11)12/h4H,1-3,7-8H2,(H,11,12)/t4-/m0/s1/i1D,2D/t1?,2?,4-
InChIKeyUQYHYAIQUDDSLT-WRHOHBQNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Photo-lysine-d2-1: Deuterium-Labeled Photo-Reactive Lysine Analog for Quantitative Protein Interaction Proteomics


Photo-lysine-d2-1 is a deuterium-labeled derivative of Photo-lysine, a photo-reactive amino acid based on DL-lysine that incorporates a diazirine moiety [1]. The compound is designed for metabolic incorporation into newly synthesized proteins in living cells, where it substitutes for natural lysine residues [2]. Upon UV irradiation (~365 nm), the diazirine group generates a highly reactive carbene intermediate that covalently crosslinks with proximal protein interaction partners within ~15 Å distance, enabling capture and identification of both stable and transient protein-protein interactions (PPIs) [3]. The incorporation of two deuterium atoms provides enhanced analytical precision in mass spectrometry applications through distinct mass shifts [4].

Why Photo-lysine-d2-1 Cannot Be Substituted by Non-Deuterated Photo-lysine or Other Photo-Amino Acids in Quantitative Proteomics


Generic substitution among photo-reactive amino acids fails because each analog exhibits distinct residue selectivity, metabolic incorporation efficiency, and crosslinking performance that directly affects experimental outcomes. Photo-lysine selectively replaces lysine residues and preferentially captures proteins that bind lysine post-translational modifications (PTMs), whereas photo-leucine and photo-methionine target hydrophobic protein regions and are optimized for membrane protein studies [1]. Even within the photo-lysine class, the deuterium labeling in Photo-lysine-d2-1 confers a quantifiable analytical advantage: the +2 Da mass shift enables its use as a heavy isotope internal standard for SILAC-based quantitative proteomics, a capability absent in non-deuterated Photo-lysine [2]. Furthermore, the diazirine positioning (γ- vs δ-position) significantly alters crosslinking efficiency, with δ-photolysine demonstrating superior capture capacity compared to the γ-analog [3]. These differences preclude simple one-to-one substitution without compromising experimental specificity or quantitative accuracy.

Photo-lysine-d2-1: Quantitative Evidence of Differentiation from Photo-Leucine, Photo-Methionine, and γ-Photo-Lysine


δ-Photo-Lysine Captures More Interacting Proteins Than Photo-Leucine, Photo-Methionine, and γ-Photo-Lysine

In direct comparative experiments, δ-photolysine (the parent scaffold of Photo-lysine-d2-1) captured more interacting proteins of Hsp60 and PCNA than photo-leucine, photo-methionine, and the previously reported γ-photolysine analog [1]. The difference is attributable to the δ-position diazirine placement, which provides improved steric accessibility for crosslinking in crowded protein environments and demonstrates condensation-enhanced photo-crosslinking efficiency [1].

Protein-protein interaction mapping Photo-crosslinking efficiency Comparative photo-amino acid performance

Metabolic Incorporation Efficiency: δ-Photo-Lysine Achieves 40.39% Maximum Incorporation in Endogenous Proteins

Broad metabolic incorporation of δ-photolysine into endogenous Hsp90 was quantitatively validated, showing a maximum incorporation efficiency of 40.39% [1]. The MS/MS spectrum confirmed that trypsin recognizes δ-photolysine as native lysine, enabling standard proteolytic cleavage for downstream mass spectrometric analysis [1]. This efficiency represents a measurable baseline for experimental design and method optimization.

Metabolic labeling efficiency Unnatural amino acid incorporation Quantitative proteomics

Lysine Residue Selectivity: Photo-Lysine Uniquely Captures Lysine PTM-Binding Proteins

Photo-lysine (the parent compound of Photo-lysine-d2-1) is specifically designed to capture proteins that bind lysine post-translational modifications, including 'readers' and 'erasers' of histone modifications [1]. This lysine-residue selectivity is a functional feature not shared by photo-leucine or photo-methionine, which target hydrophobic residues and are optimized for membrane protein studies [2].

Post-translational modifications Histone modification readers Chromatin biology

Deuterium Labeling Enables SILAC-Compatible Quantitative Crosslinking Proteomics

The incorporation of two deuterium atoms in Photo-lysine-d2-1 (+2 Da mass shift relative to non-deuterated Photo-lysine) enables its use as a heavy isotope-labeled internal standard in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) workflows [1]. This capability allows direct quantitative comparison of protein interaction networks between different experimental conditions within the same mass spectrometry run [2]. Non-deuterated Photo-lysine lacks this +2 Da mass differentiation and cannot serve as a heavy isotope internal standard for quantitative crosslinking proteomics.

SILAC Stable isotope labeling Quantitative mass spectrometry

Optimal Application Scenarios for Photo-lysine-d2-1 Based on Verified Quantitative Evidence


Quantitative Interactome Profiling of Lysine Post-Translational Modification Readers and Erasers

Photo-lysine-d2-1 is optimally suited for quantitative proteomic studies aiming to identify and compare proteins that bind lysine post-translational modifications (PTMs) under different biological conditions. The deuterium label (+2 Da) enables SILAC-based relative quantification of PTM-binding proteins between treated and untreated samples [1], while the demonstrated 40.39% metabolic incorporation efficiency into endogenous proteins ensures sufficient labeling density for robust detection [2]. This application directly leverages the compound's unique lysine-residue selectivity, which is absent in photo-leucine and photo-methionine [3].

Spatiotemporal Protein Interaction Mapping in Condensates and Membrane-Less Organelles

The δ-position diazirine placement in Photo-lysine-d2-1 confers condensation-enhanced photo-crosslinking efficiency, making it particularly effective for capturing protein-protein interactions within biomolecular condensates and membrane-less organelles [4]. Direct comparative data shows δ-photolysine captures more interacting proteins than photo-leucine, photo-methionine, and γ-photolysine in Hsp60 and PCNA interactomes [4]. The compound has been validated across diverse cellular contexts including PRC1 condensates, PD-1/PD-L1 membrane clusters, and multiple cell types (Jurkat, RAW, CT26, SH-SY5Y, primary neurons) [4], establishing its utility for liquid-liquid phase separation (LLPS) research.

Mass Spectrometry-Based Structural Proteomics with Crosslinking Distance Constraints

The ~15 Å crosslinking radius of the diazirine carbene intermediate enables Photo-lysine-d2-1 to provide distance constraints for integrative structural modeling of protein complexes [4]. Crosslinked peptide identification via MS/MS is facilitated by the compound's compatibility with trypsin digestion, as δ-photolysine is recognized as native lysine by trypsin [2]. The 40.39% incorporation efficiency ensures sufficient crosslink density to generate structurally informative distance restraints for computational modeling [2]. This application benefits from the deuterium label's utility as an internal standard for quality control during MS analysis [1].

Comparative Interactome Analysis Across Cell Cycle Stages or Perturbation Conditions

The deuterium labeling of Photo-lysine-d2-1 makes it uniquely suitable for comparative proteomic studies requiring internal normalization. In SILAC workflows, cells can be cultured in media containing either light (non-deuterated) or heavy (Photo-lysine-d2-1) photo-lysine, enabling ratio-based quantification of interaction changes between conditions within a single LC-MS/MS run [1]. This approach has been validated for capturing interactions of the same protein in different cell cycle stages [4], demonstrating the compound's utility for temporal interactome dynamics studies. The quantitative capability distinguishes Photo-lysine-d2-1 from all non-deuterated photo-amino acids for procurement decisions involving comparative proteomics.

Technical Documentation Hub

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19 linked technical documents
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